O-(2,3,4,5,6-Pentafluorobenzyl)formaldoxime

CAS No.: 86356-73-2

Cat. No.: VC3690009

Molecular Formula: C8H4F5NO

Molecular Weight: 225.11 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 86356-73-2 |

|---|---|

| Molecular Formula | C8H4F5NO |

| Molecular Weight | 225.11 g/mol |

| IUPAC Name | N-[(2,3,4,5,6-pentafluorophenyl)methoxy]methanimine |

| Standard InChI | InChI=1S/C8H4F5NO/c1-14-15-2-3-4(9)6(11)8(13)7(12)5(3)10/h1-2H2 |

| Standard InChI Key | SRTQFRQWTUMMTC-UHFFFAOYSA-N |

| SMILES | C=NOCC1=C(C(=C(C(=C1F)F)F)F)F |

| Canonical SMILES | C=NOCC1=C(C(=C(C(=C1F)F)F)F)F |

Introduction

Chemical Identity and Basic Properties

Nomenclature and Identification

The relatively low melting and flash points of 24°C indicate that the compound can transition to liquid state near room temperature, which has implications for its storage and handling requirements . The recommended storage temperature range of 0-6°C suggests that refrigeration is necessary to maintain stability and prevent degradation during long-term storage . These physical properties have significant implications for laboratory procedures involving this compound, particularly in analytical applications where purity and stability are critical considerations.

Structure and Bonding

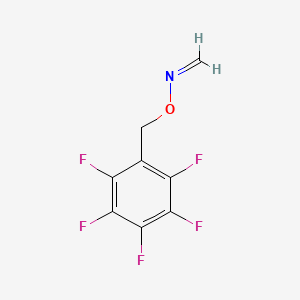

The molecular structure of O-(2,3,4,5,6-Pentafluorobenzyl)formaldoxime features a pentafluorobenzyl group attached to a formaldoxime moiety through an oxygen atom. This structure can be represented as follows:

The benzene ring contains five fluorine atoms at positions 2, 3, 4, 5, and 6, creating a highly fluorinated aromatic system. The formaldoxime component consists of a carbon-nitrogen double bond with the nitrogen bearing a hydroxyl group that has been modified to form an ether linkage with the pentafluorobenzyl group. This structural arrangement creates a distinctive electronic environment that influences the compound's chemical reactivity and applications.

The high electronegativity of the fluorine atoms significantly affects the electron distribution within the molecule, creating a relatively electron-deficient aromatic ring. This electronic characteristic contributes to the compound's reactivity patterns, particularly in its interactions with nucleophiles and its applications as a derivatizing agent in analytical chemistry. The unique structural features of this molecule, particularly the combination of a highly fluorinated benzyl group with an oxime functionality, create specific chemical properties that make it valuable for specialized applications.

Synthesis and Preparation Methods

Synthetic Routes

The synthesis of O-(2,3,4,5,6-Pentafluorobenzyl)formaldoxime typically involves the reaction of pentafluorobenzaldehyde with hydroxylamine hydrochloride in the presence of a base. This reaction proceeds through the formation of an oxime intermediate followed by subsequent modifications to yield the final product. The general synthetic pathway can be described in multiple steps:

-

Reaction of pentafluorobenzaldehyde with hydroxylamine to form the corresponding oxime intermediate

-

Modification of the oxime to incorporate the specific structural features of the target compound

-

Purification steps to isolate the final product with the desired level of purity

Purification Techniques

The purity of synthesized O-(2,3,4,5,6-Pentafluorobenzyl)formaldoxime is typically assessed using gas chromatography and other analytical techniques. Purification methods may include:

-

Recrystallization from appropriate solvents to remove impurities

-

Column chromatography for separation of the target compound from reaction by-products

-

Distillation techniques for volatile components in the synthetic mixture

The selection of purification methods depends on the specific synthetic route employed and the nature of potential impurities present in the crude reaction product. High-purity grades of this compound are essential for its applications in analytical chemistry, where trace impurities could interfere with derivatization reactions or analytical results.

Applications and Uses

Analytical Chemistry Applications

The primary application of O-(2,3,4,5,6-Pentafluorobenzyl)formaldoxime is in analytical chemistry as a derivatizing agent for carbonyl-containing compounds. This application leverages the compound's ability to form stable derivatives with carbonyl compounds, which facilitates improved detection and quantification in various chromatographic techniques. The derivatization process typically involves the reaction of the oxime functionality with carbonyl groups in target analytes, producing derivatives with enhanced detection properties.

Specific analytical applications include:

-

Gas chromatography (GC) analysis of volatile aldehydes and ketones

-

Liquid chromatography (LC) applications for separation and quantification of carbonyl compounds

-

Mass spectrometry (MS) detection of derivatized carbonyl compounds with improved sensitivity

The fluorinated benzyl group in the structure contributes to the favorable properties of the resulting derivatives, including enhanced thermal stability for GC applications and distinctive fragmentation patterns in MS analysis. These characteristics make O-(2,3,4,5,6-Pentafluorobenzyl)formaldoxime a valuable tool in the analytical chemist's arsenal for the detection and quantification of carbonyl compounds in complex matrices.

Chemical Reactivity and Behavior

Reaction Mechanisms

The reactivity of O-(2,3,4,5,6-Pentafluorobenzyl)formaldoxime is influenced by several structural features, particularly the oxime functionality and the electron-withdrawing effects of the pentafluorobenzyl group. The compound exhibits notable reactivity toward nucleophiles, consistent with its electrophilic character enhanced by the electron-withdrawing fluorine substituents.

Key reaction patterns include:

-

Nucleophilic substitution reactions involving the fluorinated aromatic ring

-

Reactions at the oxime functionality, including potential hydrolysis under acidic or basic conditions

-

Transformations involving the benzyl-oxygen bond, which may be susceptible to cleavage under certain conditions

These reaction mechanisms underpin both the compound's utility in analytical applications and its potential hazards in terms of reactivity with biological molecules and tissues. Understanding these mechanisms is essential for predicting the compound's behavior in various chemical environments and optimizing its use in specific applications.

| GHS Hazard Statement | Description | Reference |

|---|---|---|

| H315 | Skin corrosion/irritation | |

| H319 | Serious eye damage/eye irritation | |

| H335 | Specific target organ toxicity, single exposure; Respiratory tract irritation |

The compound is labeled with the signal word "Warning" and uses the Exclamation Mark (GHS07) pictogram to indicate its irritant properties . These classifications reflect the compound's potential to cause irritation to the skin, eyes, and respiratory tract upon exposure, necessitating appropriate precautions during handling and use.

For storage, the compound should be kept at a temperature between 0-6°C in a well-sealed container . Storage areas should be well-ventilated and away from incompatible materials, heat sources, and direct sunlight. Given its relatively low flash point of 24°C, precautions against ignition sources should also be considered .

These safety precautions and storage requirements are essential for minimizing risks associated with the handling and use of this compound in laboratory and industrial settings.

Comparative Analysis

Structural Analogues

O-(2,3,4,5,6-Pentafluorobenzyl)formaldoxime shares structural similarities with several other fluorinated oximes and benzyl derivatives. Understanding these structural relationships provides valuable context for predicting and interpreting the compound's properties and behaviors. Some notable structural analogues include:

These structural analogues provide a basis for understanding how specific structural features, particularly the pentafluorobenzyl group, influence the chemical, physical, and biological properties of O-(2,3,4,5,6-Pentafluorobenzyl)formaldoxime. Comparative studies of these compounds can yield valuable insights into structure-activity relationships and guide the development of related compounds for specific applications.

Functional Comparisons

The functional properties of O-(2,3,4,5,6-Pentafluorobenzyl)formaldoxime can be compared with those of related compounds to highlight its distinctive characteristics and applications:

-

As a derivatizing agent for carbonyl compounds, it offers advantages over non-fluorinated analogues due to the electron-withdrawing effects of the fluorine atoms, which can enhance the stability and detection properties of the resulting derivatives.

-

Compared to other oxime-based derivatizing agents, the pentafluorobenzyl group provides unique chromatographic properties, including distinctive retention behaviors in gas and liquid chromatography and characteristic fragmentation patterns in mass spectrometry.

-

The presence of five fluorine atoms on the benzene ring creates a distinctive electronic environment that affects the compound's reactivity, stability, and physical properties compared to partially fluorinated or non-fluorinated analogues.

These functional comparisons highlight the specialized nature of O-(2,3,4,5,6-Pentafluorobenzyl)formaldoxime and explain its value in specific analytical applications despite the availability of structurally simpler alternatives.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume